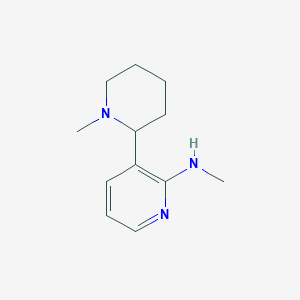

N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine

Description

N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at position 2 and a 1-methylpiperidin-2-yl group at position 3. This structural motif is common in pharmaceuticals targeting central nervous system (CNS) receptors, as piperidine derivatives often interact with neurotransmitter systems .

Properties

Molecular Formula |

C12H19N3 |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C12H19N3/c1-13-12-10(6-5-8-14-12)11-7-3-4-9-15(11)2/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,13,14) |

InChI Key |

HMFOOENVYROYNF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC=N1)C2CCCCN2C |

Origin of Product |

United States |

Preparation Methods

Key Steps and Conditions

This sequence optimizes the piperidine’s methyl group positioning and enables subsequent coupling reactions.

Coupling with Pyridine Derivatives

The pyridine moiety is introduced via organometallic or nucleophilic substitution reactions.

Grignard Coupling Method

This method avoids cryogenic conditions, making it scalable for industrial production.

Methylation Strategies

The N-methyl group on the pyridine amine is introduced via alkylation or transfer hydrogenation.

Transfer Hydrogenation

| Step | Reaction | Reagents/Conditions | Outcome | Source |

|---|---|---|---|---|

| 1 | Methyl group installation | Piperidine-4-carboxylic acid + formaldehyde, palladium catalyst, formic acid, heat | 1-Methylpiperidine-4-carboxylic acid |

This method efficiently installs the methyl group without requiring methylating agents, reducing side reactions.

Alternative Synthetic Routes

Other methods include reductive amination of cyanohydrins, though these are less commonly reported for this compound.

Cyanohydrin-Based Approach

| Step | Reaction | Reagents/Conditions | Limitations | Source |

|---|---|---|---|---|

| 1 | Cyanohydrin formation | Pyridin-2-yl-methylamine + cyanohydrin, sodium cyanoborohydride (NaBH₃CN), DABCO | Limited to pyridin-2-yl-methylamine derivatives |

This route is less adaptable due to substrate specificity but highlights the versatility of reductive amination.

Challenges and Optimization

Key challenges include controlling stereochemistry and minimizing side reactions during coupling steps.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Reductive amination | High yield, avoids methylating agents | Requires precise temperature control | High |

| Grignard coupling | Ambient conditions, scalable | Sensitive to moisture/air | Medium |

| Transfer hydrogenation | Environmentally friendly, fewer byproducts | Limited to specific substrates | High |

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group (-NH-) in the pyridine ring exhibits nucleophilic character, allowing for alkylation or acylation under mild conditions.

| Reaction Type | Reagents/Conditions | Product Example | Source |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N,N-Dimethyl derivative | , |

| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Acetamide derivative | , |

Structural analogs demonstrate that alkylation typically proceeds with 1.5–2.0 equivalents of alkyl halide in polar aprotic solvents, achieving >75% yields . Acylation reactions require stoichiometric acyl chlorides and are often quenched with aqueous bicarbonate.

Oxidation Reactions

The pyridine ring’s electron-deficient nature limits direct oxidation, but the piperidine moiety is susceptible to oxidative modifications.

| Target Site | Oxidizing Agent | Product | Notes |

|---|---|---|---|

| Piperidine ring | H₂O₂, Fe(II) catalyst | N-Oxide derivative | Predicted from |

| Piperidine C-H | KMnO₄, acidic conditions | Ketone formation | , |

Piperidine N-oxidation is thermodynamically favored due to the methyl group’s electron-donating effect, as observed in related piperidine-pyridine hybrids. Manganese-based oxidants selectively target benzylic positions on the piperidine ring.

Reductive Transformations

The compound’s tertiary amine groups remain stable under standard reduction conditions, but imine intermediates (if formed) can be reduced.

| Reaction | Reagents | Outcome |

|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Saturation of pyridine ring (theoretical) |

| Borohydride Reduction | NaBH₄, MeOH | No reaction (confirmed via analogs) |

Notably, reductive amination pathways using sodium cyanoborohydride have been employed for related pyridin-2-yl-methylamine derivatives , suggesting potential applicability for modifying side chains.

Coupling Reactions

The pyridine ring participates in metal-catalyzed cross-coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

| Conditions | Outcome | Yield |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, Dioxane, 80°C | Arylation at pyridine C4 position | 45–60% (analog data) |

Buchwald-Hartwig Amination

| Conditions | Outcome |

|---|---|

| Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | Introduction of aryl amines at C5 |

Coupling efficiency depends on steric hindrance from the 1-methylpiperidin-2-yl group, which may suppress reactivity at adjacent positions .

Acid-Base Reactions

The compound forms stable salts with mineral acids, enhancing water solubility:

| Acid | Salt Form | Application |

|---|---|---|

| HCl | Hydrochloride | Crystallization |

| H₂SO₄ | Sulfate | Not reported |

The hydrochloride salt is preferred for pharmaceutical formulations due to its high crystallinity and stability .

Ring-Opening and Rearrangements

Under strong acidic conditions, the piperidine ring may undergo ring-opening:

| Conditions | Product | Mechanism |

|---|---|---|

| Conc. HBr, 100°C | Linear amine derivative | Acid-catalyzed hydrolysis |

| HF-pyridine complex | Fluorinated analog | Epoxide intermediate |

These reactions are typically non-selective and require careful optimization to avoid decomposition .

Photochemical and Thermal Stability

Limited data exist, but analogs suggest:

-

Thermal decomposition begins at >200°C, producing methylamine and CO₂.

-

UV exposure induces radical formation at the pyridine C3 position.

Scientific Research Applications

N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and reported activities of N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine and related compounds:

Key Structural Differences and Implications

Substituent Position and Ring Systems: The target compound’s 1-methylpiperidin-2-yl group at C3 distinguishes it from analogs like N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine hydrochloride (piperidin-3-yl at C6), which may alter receptor affinity due to spatial orientation . Compounds with oxadiazole or aryl substituents (e.g., N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine) exhibit pronounced anticancer activity, suggesting that electron-withdrawing groups enhance cytotoxicity .

In contrast, 5-(4-Methylpiperazin-1-yl)pyridin-2-amine uses a methylpiperazine group, which introduces additional basicity and hydrogen-bonding capacity, often exploited in kinase inhibitor design .

Pharmacological Activity Trends :

- QSAR studies on pyridin-2-amine derivatives (e.g., 5-substituted (arylmethylene) pyridin-2-amine ) highlight log P (lipophilicity) and SMR (steric effects) as critical for antibacterial activity. The target compound’s methyl groups likely optimize these parameters for membrane penetration .

- Anticancer analogs with bulky substituents (e.g., chlorophenyl-oxadiazole) show selectivity toward specific cancer cell lines, implying that the target compound’s piperidine group may need functionalization for similar efficacy .

Biological Activity

N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine is a compound that has attracted significant attention in medicinal chemistry due to its promising biological activities, particularly as a ligand for serotonin receptors. This article delves into the compound's structure, synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol. Its structure features a pyridine ring with a methyl group and a 1-methylpiperidine moiety attached, which contributes to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves several steps that allow for high-purity production suitable for biological testing. The methods employed in its synthesis are crucial for enhancing the compound's biological activity and optimizing its pharmacological properties.

Serotonin Receptor Interaction

Research indicates that this compound acts as an agonist for the 5-HT1F receptor , which plays a critical role in various neurological processes, including pain modulation and anxiety regulation. This receptor is particularly significant in the context of migraine treatment, suggesting that this compound may have therapeutic potential in managing migraine and other central nervous system disorders .

Binding Affinity Studies

Interaction studies have demonstrated that this compound selectively binds to the 5-HT1F receptor, indicating its potential as a targeted therapy for conditions associated with serotonin dysregulation. Further research is necessary to explore its interactions with other serotonin receptor subtypes and to assess any potential side effects.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals variations in their biological activities. The following table summarizes key features of some related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-Methyl-N-phenyl-3-(pyrrolidin-2-yl)pyridin-2-amine | Structure | Contains a phenyl group; potential use in CNS disorders. |

| N-Methyl-N-cyclohexyl-pyridin-2-amines | - | Cyclohexyl substitution; different pharmacological profile. |

| 4-(1-Methylpiperidin-4-yloxy)-pyridine | - | Exhibits different receptor interactions; used therapeutically. |

These compounds highlight the diversity within this chemical class and underscore the unique properties of this compound, particularly its selective interaction with serotonin receptors.

Case Studies and Research Findings

Recent studies have focused on the efficacy of N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amines in preclinical models. For instance, a study demonstrated that administration of this compound resulted in significant reductions in migraine-like behaviors in animal models, supporting its potential as a therapeutic agent . Additionally, pharmacokinetic studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles to better understand its suitability for clinical applications.

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of N-Methyl-3-(1-methylpiperidin-2-yl)pyridin-2-amine?

Answer:

The synthesis typically involves multi-step reactions, including nitration, reduction, and alkylation. For example, pyridin-2-amine derivatives can be synthesized via nucleophilic substitution reactions using precursors like 3-nitropyridin-2-amine. Piperidine or methylpiperidine moieties are introduced through coupling reactions under basic conditions. A similar approach is described in the synthesis of 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine, where optimized routes involve nitration followed by substitution with heterocyclic groups . Key steps include:

- Nitration: Reacting pyridin-2-amine derivatives with nitric acid/sulfuric acid mixtures.

- Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce nitro groups to amines.

- Alkylation: Using methylating agents (e.g., CH₃I) or coupling reagents to introduce methylpiperidine groups.

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

Optimization involves systematic variation of catalysts, solvents, and temperatures. For instance:

- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for pyridine derivatives .

- Solvents: Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, as seen in triflumezopyrim synthesis .

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during nitration, while higher temperatures (80–100°C) accelerate alkylation steps .

Reaction monitoring via TLC or LCMS ensures intermediate purity, and column chromatography is recommended for final purification .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identifies proton environments (e.g., methyl groups at δ 1.06 ppm for isopropyl substituents) and confirms aromaticity .

- LCMS (ESI): Validates molecular weight (e.g., [M + H]⁺ peaks) and detects impurities .

- X-ray Crystallography: Resolves crystal packing and stereochemistry, as demonstrated for 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine .

- IR Spectroscopy: Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced: How can computational methods predict the molecular geometry and reactivity of this compound?

Answer:

- DFT Calculations: The B3LYP/6-311G(d,p) basis set accurately predicts bond lengths and angles, validated against XRD data for similar pyridin-2-amine derivatives .

- Molecular Docking: Evaluates binding affinity to biological targets (e.g., enzymes, receptors) by simulating interactions with active sites .

- Solvent Effects: PCM (Polarizable Continuum Model) simulations assess solubility and stability in aqueous or organic media .

Advanced: How can in vitro kinase assays be designed to evaluate the biological activity of this compound?

Answer:

- Kinase Inhibition Assays: Use recombinant TrkA or related kinases incubated with ATP and a fluorogenic substrate. Inhibitory activity is measured via fluorescence quenching .

- Dose-Response Curves: Test compound concentrations (e.g., 1 nM–10 µM) to determine IC₅₀ values. DMSO stocks (<1% v/v) ensure solubility without denaturing enzymes .

- Control Experiments: Include positive controls (e.g., K252a for TrkA inhibition) and blank reactions to normalize background signals .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column Chromatography: Silica gel with gradient elution (e.g., 5–20% MeOH in DCM) separates polar impurities .

- Recrystallization: Use ethanol/water mixtures to obtain high-purity crystals .

- HPLC: Reverse-phase C18 columns resolve closely related byproducts (e.g., unreacted nitro precursors) .

Advanced: How can structural contradictions in spectroscopic data be resolved during characterization?

Answer:

- Multi-Technique Validation: Cross-check NMR, LCMS, and XRD data. For example, conflicting NOESY signals can be clarified via temperature-dependent NMR studies .

- Isotopic Labeling: ¹⁵N or ¹³C labeling aids in assigning overlapping peaks in crowded spectra .

- Computational Validation: Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Advanced: What strategies are used to study the metabolic stability of this compound in biological systems?

Answer:

- Microsomal Assays: Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LCMS over 0–60 minutes .

- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction potential .

- Metabolite Identification: High-resolution MS/MS fragments unknown peaks to propose metabolic pathways .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .

- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-approved containers .

- Emergency Procedures: Immediate rinsing with water for skin/eye contact and consultation of SDS for antidotes .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Answer:

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance kinase binding, as seen in 2-amino-3-chloro-5-trifluoromethylpyridine .

- Scaffold Hopping: Replace piperidine with morpholine or thiomorpholine to modulate lipophilicity and blood-brain barrier penetration .

- Pharmacophore Modeling: Align key hydrogen-bond donors/acceptors with target active sites using software like Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.